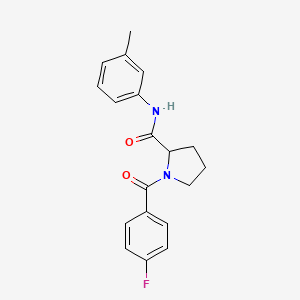![molecular formula C16H28N2O2S B5972189 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5972189.png)
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine, also known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. It is a potent and selective agonist of GABA-A receptors, which play a critical role in the central nervous system's regulation of neurotransmission. THIP has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and sleep disorders.
Mechanism of Action
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine acts as a selective agonist of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine binds to the GABA-A receptor at a specific site and enhances the receptor's response to GABA, leading to increased inhibition of neurotransmission.
Biochemical and Physiological Effects:
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been shown to have a range of biochemical and physiological effects, including reducing anxiety, promoting sleep, and reducing seizure activity. Additionally, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been shown to have muscle relaxant and anesthetic effects.
Advantages and Limitations for Lab Experiments
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has several advantages for lab experiments, including its potency and selectivity as a GABA-A receptor agonist. However, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine also has limitations, including its short half-life and potential for side effects.
Future Directions
There are several future directions for research on 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine, including exploring its potential therapeutic applications in treating neurological disorders, such as anxiety, epilepsy, and sleep disorders. Additionally, further research is needed to understand the mechanisms underlying 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine's effects and to develop more potent and selective GABA-A receptor agonists.
Synthesis Methods
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine can be synthesized through a multistep process that involves the reaction of 4-morpholinebutyric acid with tetrahydrothiophene and piperidine. The resulting product is then purified through chromatography and recrystallization to obtain pure 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine.
Scientific Research Applications
4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing anxiety, promoting sleep, and reducing seizure activity in animal models. Additionally, 4-{3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine has been studied for its potential use in treating alcohol withdrawal symptoms and as an anesthetic agent.
properties
IUPAC Name |
1-morpholin-4-yl-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c19-16(18-8-10-20-11-9-18)2-1-14-3-6-17(7-4-14)15-5-12-21-13-15/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUYXGTTGGPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(Tetrahydro-3-thienyl)-4-piperidinyl]propanoyl}morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)
![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-cycloheptyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972131.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5972147.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)